molecular formula C19H19NO3 B4738749 2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE

2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE

Cat. No.: B4738749
M. Wt: 309.4 g/mol
InChI Key: JVDMJUOXRUNVKG-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an indole core, substituted with ethoxy and methoxy groups, and a methylidene bridge connecting to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with 1-methylindole-3-one under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    1-Methylindole: A simpler indole derivative with various applications.

    4-Ethoxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2Z)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-1-methylindol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-23-17-10-9-13(12-18(17)22-3)11-16-19(21)14-7-5-6-8-15(14)20(16)2/h5-12H,4H2,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDMJUOXRUNVKG-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3N2C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE
Reactant of Route 2
2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE
Reactant of Route 3
Reactant of Route 3
2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE
Reactant of Route 4
Reactant of Route 4
2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE
Reactant of Route 5
Reactant of Route 5
2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE
Reactant of Route 6
Reactant of Route 6
2-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-METHYL-1H-INDOL-3-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.